Thiophene, 2-methyl-5-(trifluoromethyl)-
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Overview
Description
2-methyl-5-(trifluoromethyl)thiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their stability and unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions. For instance, the reaction of 2-methylthiophene with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield 2-methyl-5-(trifluoromethyl)thiophene . Another method involves the use of trifluoromethyl sulfonyl chloride as a trifluoromethylating agent .
Industrial Production Methods
Industrial production of 2-methyl-5-(trifluoromethyl)thiophene typically involves large-scale trifluoromethylation reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Methyl-substituted thiophenes
Substitution: Halogenated, nitrated, and other functionalized thiophenes
Scientific Research Applications
2-methyl-5-(trifluoromethyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-5-(trifluoromethyl)thiophene and its derivatives involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methylthiophene
- 5-(trifluoromethyl)thiophene
- 2,5-dimethylthiophene
Uniqueness
2-methyl-5-(trifluoromethyl)thiophene stands out due to the presence of both a methyl and a trifluoromethyl group on the thiophene ring. This unique combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H5F3S |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H5F3S/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3 |
InChI Key |
RSNNHKFOJCLWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(F)(F)F |
Origin of Product |
United States |
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